3-(2,3-Dimethylbenzoyl)thiophene
Overview
Description
3-(2,3-Dimethylbenzoyl)thiophene is a chemical compound with the molecular formula C13H12OS . It has a molecular weight of 216.3 g/mol . It is provided by several suppliers, including BOC Sciences and smolecule.
Synthesis Analysis
The synthesis of thiophene derivatives, such as this compound, has been a topic of interest in recent years . Various strategies have been employed, including heterocyclization of different substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur as a heteroatom . It has high resonance energy, more electrophilic reactivity than benzene, high π-electron density, a planar structure, and the presence of vacant d-orbital in addition to the presence of loosely bind lone-pairs of electrons on sulfur atoms .Chemical Reactions Analysis
Thiophene derivatives have been synthesized through various reactions, including condensation-like reactions and subsequent functionalization of the thiophene ring . The reaction leading to thiophene derivatives is believed to occur via an initial double [2,3]-sigmatropic rearrangement to give diallenyl disulfides, which may then undergo a [3,3]-sigmatropic rearrangement to give 2,3-dimethylene-1,4-dithione, followed by a double conjugate addition of the sulfur atoms to the double bonds .Scientific Research Applications
Antioxidant Activity
3-(2,3-Dimethylbenzoyl)thiophene and its derivatives have been studied for their antioxidant properties. For instance, new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes, prepared by palladium-catalyzed Buchwald-Hartwig cross-coupling, showed significant antioxidant activities, as indicated by several methods like reducing power, scavenging effect on DPPH radicals, inhibition of erythrocyte hemolysis, and inhibition of lipid peroxidation using the beta-carotene linoleate system (Queiroz et al., 2007).
Antimicrobial Properties
Certain derivatives of this compound have shown promising antimicrobial properties. For example, the synthesis of bis-[1,3,4]thiadiazole and bis-thiazole derivatives with a thieno[2,3-b]thiophene moiety reported antimicrobial activities in selected examples (Kheder & Mabkhot, 2012).
Photochemical Degradation
The photochemical degradation of components like 2-methyl-, 3-methyl-, and 2,3-dimethylbenzo[b]thiophene in aqueous solutions has been studied to understand the fate of crude oil components after an oil spill. This research helps in understanding the environmental impact of such compounds (Andersson & Bobinger, 1996).
Synthetic Chemistry Applications
This compound and its derivatives are used in various synthetic chemistry applications. For instance, they are involved in Friedel-Crafts acylation, leading to isomers with distinct structural features (Hannoun et al., 1979). Additionally, these compounds are used in generating structurally diverse libraries through alkylation and ring closure reactions (Roman, 2013).
Electronic and Photophysical Properties
The electronic properties of this compound derivatives have been studied, particularly in the context of developing materials with desired electronic and photophysical characteristics. For example, studies on carbazole-thiophene dimers synthesized using coupling reactions and their electronic properties highlight the potential of these derivatives in material science applications (Damit et al., 2016).
Mechanism of Action
Target of Action
Thiophene-based analogs have been studied extensively for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their diverse pharmacological properties .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties .
Future Directions
Thiophene and its derivatives have a wide range of applications in drug design, biodiagnostics, electronic and optoelectronic devices . They have potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth . This suggests that 3-(2,3-Dimethylbenzoyl)thiophene and similar compounds could have promising future applications in these areas.
Biochemical Analysis
Biochemical Properties
3-(2,3-Dimethylbenzoyl)thiophene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation. Additionally, it can alter the expression of genes related to oxidative stress and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites. This binding can result in changes in gene expression, particularly genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has shown potential cumulative effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer properties. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their excretion from the body. The compound’s metabolism can affect metabolic flux and alter the levels of specific metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Properties
IUPAC Name |
(2,3-dimethylphenyl)-thiophen-3-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c1-9-4-3-5-12(10(9)2)13(14)11-6-7-15-8-11/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQQVQVYUDJNFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CSC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641837 | |
Record name | (2,3-Dimethylphenyl)(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
896618-58-9 | |
Record name | (2,3-Dimethylphenyl)-3-thienylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=896618-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,3-Dimethylphenyl)(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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